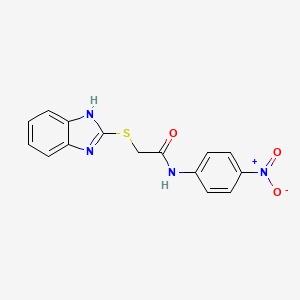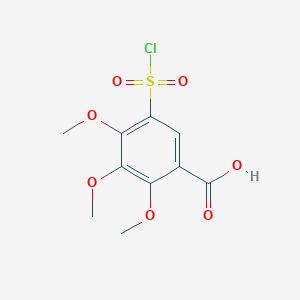
4''-Dehydrorhodomycin-Y
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’'-Dehydrorhodomycin-Y involves the fermentation of the mutant strain KE303 of Streptomyces galilaeus MA144-M1t. The specific conditions for the fermentation process, including temperature, pH, and nutrient composition, are optimized to maximize the yield of the compound.
Industrial Production Methods: The industrial production of 4’'-Dehydrorhodomycin-Y follows a similar fermentation process but on a larger scale. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: 4’'-Dehydrorhodomycin-Y undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize 4’'-Dehydrorhodomycin-Y.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Various nucleophiles can be used to substitute specific atoms or groups within the molecule, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Aplicaciones Científicas De Investigación
4’'-Dehydrorhodomycin-Y has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibiotic action and to develop new synthetic methodologies.
Biology: The compound’s activity against gram-positive bacteria makes it a valuable tool for studying bacterial resistance and developing new antibacterial agents.
Medicine: Its anti-tumor properties are being explored for potential use in cancer therapy. Research is ongoing to understand its mechanism of action and to develop derivatives with enhanced efficacy and reduced toxicity.
Industry: The compound’s unique chemical structure and biological activity make it a candidate for various industrial applications, including the development of new antibiotics and anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of 4’'-Dehydrorhodomycin-Y involves its interaction with bacterial cell walls and DNA. The compound inhibits the synthesis of essential cell wall components, leading to cell lysis and death. Additionally, it intercalates into DNA, disrupting replication and transcription processes, which contributes to its anti-tumor activity .
Comparación Con Compuestos Similares
- Rhodomycin A
- Rhodomycin B
- 4-Methoxy-E-Rhodomycin T
Comparison: 4’‘-Dehydrorhodomycin-Y is unique among its analogs due to its specific structural modifications, which confer enhanced biological activity. For instance, compared to Rhodomycin A and B, 4’‘-Dehydrorhodomycin-Y has a dehydro group at the 4’’ position, which is believed to contribute to its increased potency against gram-positive bacteria and its anti-tumor properties .
Propiedades
Número CAS |
76264-96-5 |
|---|---|
Fórmula molecular |
C40H51NO14 |
Peso molecular |
769.8 g/mol |
Nombre IUPAC |
(9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C40H51NO14/c1-7-40(49)14-13-21-30(36(48)32-31(34(21)46)35(47)29-20(33(32)45)9-8-10-24(29)43)39(40)55-27-15-22(41(5)6)37(18(3)51-27)54-28-16-25(44)38(19(4)52-28)53-26-12-11-23(42)17(2)50-26/h8-10,17-19,22,25-28,37-39,43-44,46,48-49H,7,11-16H2,1-6H3/t17-,18-,19-,22-,25-,26-,27-,28-,37+,38+,39+,40+/m0/s1 |
Clave InChI |
ZGHABFLNDHDLAM-DLFRUNNTSA-N |
SMILES isomérico |
CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CCC(=O)[C@@H](O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
SMILES canónico |
CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)




![3-chloro-4-ethoxy-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14169101.png)
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14169114.png)


